molecular formula C9H15ClFNO3 B6218655 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 2742659-66-9

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B6218655
CAS No.: 2742659-66-9
M. Wt: 239.7
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Description

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and oxygen atoms within the spirocyclic framework imparts unique chemical properties that make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an azide group.

Scientific Research Applications

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound’s properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the spirocyclic structure provides stability and rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Lacks the fluorine atom, which can result in different chemical properties and biological activities.

    8,8-difluoro-2-azaspiro[4.5]decane: Contains two fluorine atoms, which can further enhance its reactivity and binding affinity.

    2-oxa-8-azaspiro[4.5]decane-8-carboxylic acid: Similar structure but with different functional groups, leading to varied applications and properties.

Uniqueness

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to the presence of both fluorine and oxygen atoms within its spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2742659-66-9

Molecular Formula

C9H15ClFNO3

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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